1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone
Description
1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone is a pyrimidine-based compound featuring a 4-chlorobenzyl group attached via a sulfanyl (-S-) linker at the 2-position of the pyrimidine ring. The ethanone moiety at the 1-position introduces a ketone functional group, which may influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-4-methylpyrimidin-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-9-13(10(2)18)7-16-14(17-9)19-8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKKIAKFRCZBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)SCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Chlorobenzyl Sulfanyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a chlorobenzyl sulfanyl group using reagents such as chlorobenzyl chloride and a suitable base.
Final Assembly: The final step involves the coupling of the ethanone moiety to the substituted pyrimidine ring under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.
Scientific Research Applications
1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl sulfanyl group may facilitate binding to active sites, while the pyrimidine ring can interact with other molecular components, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Findings:
The 2,6-dichloro analog’s ortho-substitution creates steric bulk, which may hinder binding to planar biological targets (e.g., enzyme active sites).
Lipophilicity and Solubility: The dichloro analogs (logP ~3.5–4.0, estimated) are more lipophilic than the mono-chloro compound (logP ~2.8–3.2), impacting membrane permeability and solubility. This could render the dichloro derivatives less favorable in aqueous environments .
Synthetic Accessibility: Mono-substitution (4-Cl) simplifies synthesis compared to di-substituted analogs, which require precise regioselective chlorination steps.
Potential Biological Activity: While specific activity data are absent in the evidence, the 3,4-dichloro analog’s electronic profile may enhance interactions with electrophilic biological targets (e.g., cysteine residues in enzymes) due to the electron-withdrawing effect of adjacent Cl atoms .
Biological Activity
1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone, also known by its CAS number 478041-93-9, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a chlorobenzyl sulfanyl group, which may enhance its interaction with biological targets. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : C14H13ClN2OS
- Molecular Weight : 292.78 g/mol
- CAS Number : 478041-93-9
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that the compound may induce apoptosis in cancer cells. Further investigation into its mechanism revealed that it may modulate key signaling pathways involved in cell survival and proliferation.
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of certain kinases, which are crucial in various signaling pathways related to cancer progression and inflammation. This inhibition could lead to therapeutic strategies targeting these pathways.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that the compound effectively inhibited both bacterial strains at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Anticancer Effects
In another study focusing on cancer cell lines, the compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The results showed significant reductions in cell viability after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Disruption of Cell Membrane Integrity : The compound's lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Induction of Apoptosis : In cancer cells, it activates caspases and alters mitochondrial membrane potential, triggering apoptotic pathways.
- Enzyme Interaction : By binding to specific enzymes, the compound can inhibit their activity, thereby disrupting critical cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
